

# Application of MRI and PET/CT Imaging to Assess Dalcetrapib's Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Dalcetrapib |           |
| Cat. No.:            | B1669777    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of Magnetic Resonance Imaging (MRI) and Positron Emission Tomography/Computed Tomography (PET/CT) in evaluating the vascular effects of **Dalcetrapib**, a modulator of Cholesteryl Ester Transfer Protein (CETP). The information is primarily derived from the dal-PLAQUE clinical trial, a landmark study that utilized multimodality imaging to assess the impact of **Dalcetrapib** on atherosclerosis.

### Introduction

Dalcetrapib modulates CETP activity, leading to an increase in high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The rationale for its development was based on the inverse epidemiological relationship between HDL-C and the risk of coronary artery disease.[2] Non-invasive imaging techniques such as MRI and PET/CT are invaluable tools in clinical trials to directly visualize and quantify the structural and inflammatory changes in the arterial wall in response to therapeutic interventions.[1][3] The dal-PLAQUE trial was a phase 2b, double-blind, multicenter study designed to assess the safety and efficacy of Dalcetrapib on atherosclerotic plaque burden and inflammation using these advanced imaging modalities as primary endpoints.[1][3]

### **Data Presentation**



The following tables summarize the key quantitative data from the dal-PLAQUE trial, comparing the effects of **Dalcetrapib** to placebo.

Table 1: MRI-Assessed Changes in Carotid Artery Plaque Burden at 24 Months

| Parameter                    | Placebo Group<br>(n=49) | Dalcetrapib<br>Group (n=52) | Change from Baseline Relative to Placebo (90% CI) | Nominal p-<br>value |
|------------------------------|-------------------------|-----------------------------|---------------------------------------------------|---------------------|
| Total Vessel Area<br>(mm²)   | Increase                | Smaller Increase            | -4.01 mm <sup>2</sup> (-7.23 to -0.80)            | 0.04[1]             |
| Wall Area (mm²)              | Increase                | Smaller Increase            | -2.20 mm <sup>2</sup> (-4.54 to 0.13)             | Not Significant[1]  |
| Normalized Wall<br>Index (%) | Increase                | Smaller Increase            | +0.60% (-1.2 to<br>2.5)                           | Not Significant[1]  |

Table 2: PET/CT-Assessed Changes in Arterial Inflammation



| Parameter                                                              | Timepoint | Placebo<br>Group         | Dalcetrapib<br>Group     | Change<br>from<br>Baseline<br>Relative to<br>Placebo<br>(90% CI) | Nominal p-<br>value   |
|------------------------------------------------------------------------|-----------|--------------------------|--------------------------|------------------------------------------------------------------|-----------------------|
| Index Vessel Most- Diseased- Segment Target-to- Background Ratio (TBR) | 6 Months  | No significant<br>change | No significant<br>change | Not different<br>between<br>groups                               | Not<br>Significant[1] |
| Carotid Artery<br>Most-<br>Diseased-<br>Segment<br>TBR                 | 6 Months  | Increase                 | 7%<br>Reduction          | -7.3% (-13.5<br>to -0.8)                                         | 0.07[1]               |

# Experimental Protocols dal-PLAQUE Clinical Trial Protocol

This protocol outlines the key methodologies employed in the dal-PLAQUE study.

- a. Study Design: A phase 2b, double-blind, randomized, placebo-controlled, multicenter trial.[1]
- b. Patient Population: 130 patients (aged 18-75 years) with or at high risk of coronary heart disease were randomized.[1]
- c. Intervention:
- Dalcetrapib 600 mg/day[1]
- Placebo daily[1]



Duration: 24 months[1]

d. Imaging Schedule:

Baseline: MRI and PET/CT scans were performed before randomization.[3]

Follow-up PET/CT: 3 and 6 months.[3]

Follow-up MRI: 6, 12, and 24 months.[3]

#### MRI Protocol for Atherosclerosis Assessment

This protocol provides a representative methodology for quantitative assessment of carotid artery atherosclerosis based on techniques used in the dal-PLAQUE and similar studies.

- a. Patient Preparation: No specific patient preparation is typically required for carotid MRI.
- b. MRI System: 1.5T or 3.0T MRI scanner.
- c. Imaging Coils: Phased-array surface coils are used to enhance the signal-to-noise ratio in the carotid arteries.
- d. MRI Sequences: A multi-sequence protocol is employed to characterize different plaque components:
- Time-of-Flight (TOF) Angiography: To localize the carotid bifurcation and areas of stenosis.
- T1-weighted (T1w) Black-Blood Imaging: Provides information on plaque morphology and can identify intraplaque hemorrhage.
- T2-weighted (T2w) Black-Blood Imaging: Useful for identifying the lipid-rich necrotic core and inflammation.
- Proton Density-weighted (PDw) Black-Blood Imaging: Provides good contrast between the vessel wall and surrounding tissues.
- Contrast-Enhanced T1-weighted (CE-T1w) Imaging: Gadolinium-based contrast agents are
  used to enhance areas of inflammation and neovascularization within the plaque.



e. Representative MRI Sequence Parameters (for 3.0T):

| Sequence               | Repetition<br>Time (TR) | Echo Time<br>(TE) | Flip Angle | Slice<br>Thickness |
|------------------------|-------------------------|-------------------|------------|--------------------|
| TOF                    | 20-30 ms                | 3-7 ms            | 20-30°     | 1-2 mm             |
| T1w Black-Blood        | 500-800 ms              | 10-20 ms          | 90°        | 2 mm               |
| T2w Black-Blood        | 2000-3000 ms            | 40-80 ms          | 90°        | 2 mm               |
| PDw Black-Blood        | 2000-3000 ms            | 10-20 ms          | 90°        | 2 mm               |
| CE-T1w Black-<br>Blood | 500-800 ms              | 10-20 ms          | 90°        | 2 mm               |

#### f. Image Analysis:

- Manual or semi-automated segmentation of the inner (lumen) and outer vessel wall boundaries on each axial image slice.
- Calculation of quantitative metrics:
  - Total Vessel Area (TVA): Area within the outer wall boundary.
  - Lumen Area (LA): Area within the inner wall boundary.
  - Wall Area (WA): TVA LA.
  - Normalized Wall Index (NWI): WA / TVA.
  - Plaque Composition Analysis: Segmentation of different plaque components (e.g., lipidrich necrotic core, calcification, hemorrhage) based on their signal characteristics across the different weighted images.

## **PET/CT Protocol for Vascular Inflammation**

This protocol details the methodology for assessing arterial wall inflammation using 18F-Fluorodeoxyglucose (FDG) PET/CT.



#### a. Patient Preparation:

- Fasting: Patients should fast for at least 6 hours prior to 18F-FDG injection to minimize physiological glucose uptake in the myocardium and improve image quality.
- Blood Glucose: Blood glucose levels should be checked before tracer injection and should ideally be below 150 mg/dL.
- b. Radiotracer and Administration:
- · Radiotracer:18F-FDG.
- Dose: A typical intravenous dose is 370 MBq (10 mCi), adjusted for body weight.
- Uptake Time: Imaging is performed approximately 90-180 minutes after 18F-FDG injection to allow for tracer uptake in inflammatory cells and clearance from the blood pool.
- c. PET/CT Acquisition:
- Scanner: A hybrid PET/CT scanner.
- CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of the PET signal. A contrast-enhanced CT can be performed for better anatomical delineation of the vessel wall.
- PET Scan: PET data is acquired over the region of interest (e.g., neck and chest to cover the carotid arteries and aorta).
- d. Image Analysis:
- Image Reconstruction: PET images are reconstructed using an iterative algorithm with attenuation correction.
- Region of Interest (ROI) Placement: ROIs are drawn on the co-registered CT images around the arterial wall of interest (e.g., carotid artery, aorta) on multiple axial slices.
- Quantification of 18F-FDG Uptake:







- Standardized Uptake Value (SUV): The mean and maximum SUV (SUVmean and SUVmax) are calculated within the arterial ROIs.
- Target-to-Background Ratio (TBR): To correct for blood pool activity, the arterial SUV is normalized to the SUV of a background region, typically the jugular vein or superior vena cava. TBR is calculated as:



The most-diseased-segment TBR is often reported, which is the average TBR of the 1-2
 cm segment with the highest 18F-FDG uptake.

## **Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Safety and efficacy of dalcetrapib on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application of MRI and PET/CT Imaging to Assess Dalcetrapib's Vascular Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669777#application-of-mri-and-pet-ct-imaging-to-assess-dalcetrapib-s-vascular-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com